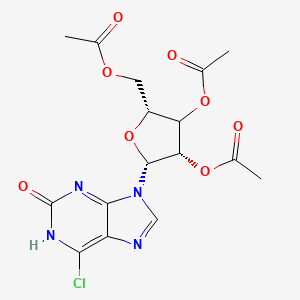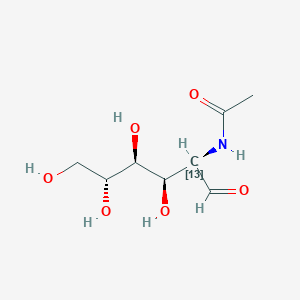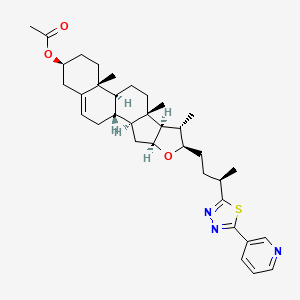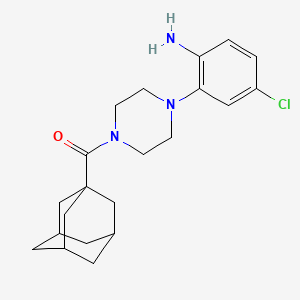
TRPV1 activator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 activator-1 involves the modification of the neck structure of capsaicin. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves standard organic chemistry techniques such as amide bond formation and selective functional group modifications .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: TRPV1 activator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
TRPV1 activator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of TRPV1 ion channels.
Biology: Helps in understanding the role of TRPV1 in pain sensation and neurogenic inflammation.
Medicine: Potential therapeutic applications in treating pain, inflammation, and other conditions involving TRPV1.
Industry: Utilized in the development of new analgesics and anti-inflammatory agents .
Mecanismo De Acción
TRPV1 activator-1 exerts its effects by binding to the TRPV1 ion channel, specifically interacting with the T551 residue. This binding stabilizes the open state of the channel, allowing the influx of cations such as sodium and calcium. This influx leads to the depolarization of nociceptive neurons, resulting in the sensation of pain or heat .
Comparación Con Compuestos Similares
Capsaicin: The primary active component of chili peppers, known for its pain-inducing properties.
Resiniferatoxin: A potent TRPV1 agonist derived from the resin of the Euphorbia resinifera plant.
Dihydrocapsaicin: A capsaicin analog with similar properties but slightly different chemical structure.
Uniqueness: TRPV1 activator-1 is unique due to its modified neck structure, which allows for specific interaction with the T551 residue of the TRPV1 ion channel. This modification enhances its selectivity and potency compared to other TRPV1 agonists .
Propiedades
Fórmula molecular |
C18H27NO2S |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enethioamide |
InChI |
InChI=1S/C18H27NO2S/c1-14(2)8-6-4-5-7-9-18(22)19-13-15-10-11-16(20)17(12-15)21-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,22)/b8-6+ |
Clave InChI |
GSYUZLOIFZTYCB-SOFGYWHQSA-N |
SMILES isomérico |
CC(C)/C=C/CCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CC(C)C=CCCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)
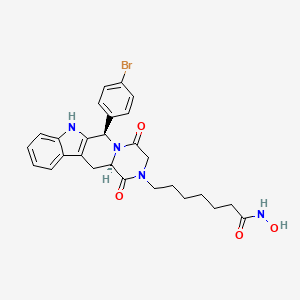

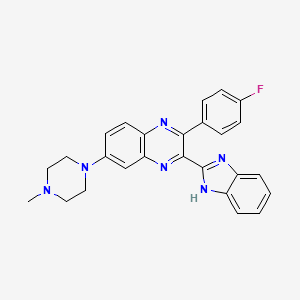
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
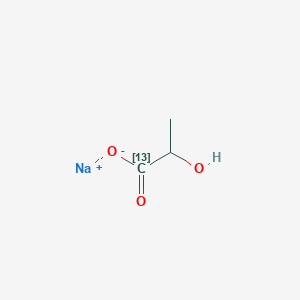
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
